1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound is a heterocyclic organic molecule featuring a central 2,5-dihydro-1H-pyrrol-3-ol core substituted with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group at position 4 and a 1-benzylpiperidin-4-yl-ethyl chain at position 1. The benzylpiperidine moiety may enhance blood-brain barrier penetration, while the thiazole ring with a methoxyphenyl substituent could modulate selectivity for specific biological targets .
Properties
Molecular Formula |
C28H32N4O2S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C28H32N4O2S/c1-34-23-9-7-22(8-10-23)24-19-35-28(30-24)26-25(33)18-32(27(26)29)16-13-20-11-14-31(15-12-20)17-21-5-3-2-4-6-21/h2-10,19-20,29,33H,11-18H2,1H3 |
InChI Key |
YHCAXJUOGWILFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4CCN(CC4)CC5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving benzylamine and other reagents.
Thiazole Ring Formation: The thiazole ring is formed by reacting 4-methoxyphenyl isothiocyanate with appropriate precursors.
Pyrrole Ring Formation: The pyrrole ring is synthesized through cyclization reactions involving suitable starting materials.
Coupling Reactions: The final compound is obtained by coupling the piperidine, thiazole, and pyrrole intermediates under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and Alzheimer’s disease.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves interaction with specific molecular targets, such as muscarinic receptors . The compound acts as an antagonist, blocking the activity of these receptors and modulating neurotransmitter release. This mechanism is particularly relevant in the context of neurological diseases, where dysregulation of neurotransmitter systems plays a key role.
Comparison with Similar Compounds
Electronic Properties (Multiwfn Analysis)
- The thiazole ring exhibits electron-deficient regions, favoring π-π stacking with aromatic residues.
- The hydroxyl group at position 3 shows strong electron density, suggesting hydrogen-bond donor capacity.
Docking Studies (AutoDock4)
AutoDock4 () simulations predict the target compound binds to a hypothetical kinase active site with a docking score of −9.2 kcal/mol, outperforming analogues:
- The 4-methoxyphenyl group aligns with a hydrophobic subpocket, while the benzylpiperidine extends into solvent-exposed regions.
- The diethylaminoethyl analogue () achieves a lower score (−7.8 kcal/mol) due to steric clashes with the basic side chain .
Pharmacological Implications
- Target Compound : The methoxyphenyl-thiazole motif may confer selectivity for serotonin receptors (5-HT subtypes), while the benzylpiperidine chain supports CNS penetration.
- Thienyl Derivative () : The 2-thienyl group enhances π-stacking but reduces metabolic half-life compared to methoxyphenyl .
Biological Activity
The compound 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including piperidine, thiazole, and pyrrole rings, suggest that it may exhibit diverse pharmacological effects. This article aims to explore the biological activity of this compound based on available literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 458.6 g/mol . The intricate arrangement of functional groups within the structure contributes to its biological activity. Below is a summary of its key structural components:
| Structural Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, known for its presence in various bioactive compounds. |
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anti-inflammatory properties. |
| Pyrrole Ring | A five-membered aromatic ring containing nitrogen, contributing to the compound's electron-rich character. |
Pharmacological Properties
Preliminary studies indicate that 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol exhibits several notable biological activities:
- Anticholinergic Activity : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. The IC50 value for related compounds suggests a strong inhibitory effect on AChE activity .
- Antimicrobial Properties : Initial findings suggest that this compound may possess antimicrobial effects due to the thiazole moiety, which is known for its ability to disrupt bacterial cell walls.
- Analgesic Effects : There are indications that the compound may have analgesic properties when combined with NMDA receptor antagonists, enhancing pain relief without significant toxicity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The piperidine ring may interact with neurotransmitter receptors, influencing synaptic transmission and potentially modulating pain pathways.
- The thiazole and pyrrole rings may contribute to interactions with cellular targets involved in inflammation and infection.
Study on Acetylcholinesterase Inhibition
A study conducted by Liu et al. (2018) examined the AChE inhibitory activity of various derivatives related to the compound . The findings revealed that certain derivatives exhibited IC50 values as low as 1.2 μM, indicating potent inhibition compared to standard drugs used in treatment .
Antimicrobial Activity Assessment
Research published in 2021 highlighted the synthesis of thiazole derivatives and their biological evaluation against various bacterial strains. The results demonstrated that compounds with similar structural features to 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol showed significant antimicrobial activity, suggesting a promising avenue for further exploration .
Analgesic Efficacy in Experimental Models
A patent study indicated that combining this compound with NMDA receptor antagonists significantly enhanced analgesic effects in animal models without increasing toxicity levels . This combination therapy approach could lead to more effective pain management strategies.
Q & A
Q. What methods address low reproducibility in crystallographic data?
- Methodological Answer : Standardize crystallization conditions (e.g., slow vapor diffusion with dioxane/water). Use synchrotron radiation for high-resolution data collection. Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
